Cas no 2034581-90-1 (N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide)
![N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide structure](https://ja.kuujia.com/scimg/cas/2034581-90-1x500.png)
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide 化学的及び物理的性質
名前と識別子
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- N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide
- N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide
- N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide
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- インチ: 1S/C20H23NO3/c1-21(20(22)11-15-7-9-18(23-2)10-8-15)13-19-12-16-5-3-4-6-17(16)14-24-19/h3-10,19H,11-14H2,1-2H3
- InChIKey: MWKVRMHZBOPIIH-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])C1([H])C([H])([H])N(C([H])([H])[H])C(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 406
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 38.8
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6487-0744-4mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide |
2034581-90-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6487-0744-30mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide |
2034581-90-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6487-0744-40mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide |
2034581-90-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6487-0744-50mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide |
2034581-90-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6487-0744-2μmol |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide |
2034581-90-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6487-0744-2mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide |
2034581-90-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6487-0744-75mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide |
2034581-90-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6487-0744-20μmol |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide |
2034581-90-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6487-0744-3mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide |
2034581-90-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6487-0744-10μmol |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide |
2034581-90-1 | 10μmol |
$69.0 | 2023-09-08 |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide 関連文献
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N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamideに関する追加情報
N-[(3,4-Dihydro-1H-2-Benzopyran-3-Yl)Methyl]-2-(4-Methoxyphenyl)-N-Methylacetamide: A Comprehensive Overview
The compound N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide, with the CAS number 2034581-90-1, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate structure, which combines elements of benzopyran and acetamide functionalities. Recent studies have highlighted its potential applications in drug development, particularly in the context of its bioavailability and pharmacokinetic properties.
The molecular structure of this compound is characterized by a benzopyran ring system, which is a fused bicyclic structure consisting of a benzene ring and a tetrahydrofuran-like ring. The presence of the 4-methoxyphenyl group further enhances the compound's aromaticity and contributes to its unique electronic properties. The acetamide moiety, on the other hand, plays a crucial role in modulating the compound's solubility and stability. Recent research has demonstrated that this structural arrangement allows for efficient binding to various biological targets, making it a promising candidate for therapeutic interventions.
One of the most intriguing aspects of this compound is its synthesis pathway. The construction of the benzopyran framework typically involves multi-step reactions, including cyclization and functional group transformations. The integration of the 4-methoxyphenyl group into the molecule requires precise control over reaction conditions to ensure high yields and optimal purity. Advanced synthetic methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, have been employed to streamline the production process. These innovations have not only improved the efficiency of synthesis but also opened new avenues for exploring related compounds with similar structural features.
In terms of biological activity, this compound has shown remarkable potential in vitro. Studies conducted using various cell lines have revealed its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, recent investigations into its pharmacokinetic profile have indicated favorable absorption and distribution characteristics, which are critical for drug candidates targeting chronic inflammatory conditions. These findings underscore the importance of continued research into this compound's therapeutic applications.
The application of computational chemistry tools has significantly advanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have provided insights into how this compound interacts with target proteins, revealing key binding motifs that contribute to its efficacy. Additionally, quantum mechanical calculations have shed light on the electronic properties of the molecule, which are essential for predicting its reactivity under different conditions. These computational approaches have not only enhanced our knowledge but also guided experimental efforts toward optimizing the compound's performance.
From an environmental standpoint, this compound exhibits moderate biodegradability under aerobic conditions. However, further studies are required to assess its long-term impact on ecosystems and to develop strategies for safe disposal. Regulatory agencies are increasingly emphasizing the importance of green chemistry principles in drug development, and this compound serves as a case study for balancing efficacy with environmental sustainability.
In conclusion, N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide represents a significant advancement in organic chemistry with promising therapeutic applications. Its unique structure, coupled with recent advancements in synthesis and computational modeling, positions it as a valuable asset in drug discovery pipelines. As research continues to unfold, this compound is expected to contribute significantly to our understanding of complex molecular systems and their interactions within biological environments.
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